molecular formula C15H12O B8774842 4-[(E)-2-Phenylethenyl]benzaldehyde

4-[(E)-2-Phenylethenyl]benzaldehyde

Cat. No.: B8774842
M. Wt: 208.25 g/mol
InChI Key: CLXSBHRRZNBTRT-UHFFFAOYSA-N
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Description

4-[(E)-2-Phenylethenyl]benzaldehyde: is an organic compound that belongs to the class of aromatic aldehydes. It is characterized by the presence of a benzaldehyde group attached to a styrene moiety. This compound is known for its distinctive structure, which includes a phenyl group connected to an ethenyl group in an E-configuration, further linked to a benzaldehyde group. The compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Wittig Reaction:

      Reactants: Benzyltriphenylphosphonium chloride and benzaldehyde.

      Conditions: The reaction is typically carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran.

      Procedure: The Wittig reagent is prepared by reacting benzyltriphenylphosphonium chloride with the base to form the ylide, which then reacts with benzaldehyde to form 4-[(E)-2-Phenylethenyl]benzaldehyde.

  • Heck Reaction:

      Reactants: Styrene and 4-bromobenzaldehyde.

      Conditions: The reaction is catalyzed by palladium(II) acetate in the presence of a base such as triethylamine in a solvent like dimethylformamide.

      Procedure: The Heck reaction involves the coupling of styrene with 4-bromobenzaldehyde to form the desired product.

Industrial Production Methods:

Industrial production of this compound often involves large-scale application of the Wittig or Heck reactions, optimized for higher yields and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation:

      Reagents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

      Conditions: Oxidation reactions are typically carried out in acidic or basic media.

      Products: Oxidation of 4-[(E)-2-Phenylethenyl]benzaldehyde can lead to the formation of benzoic acid derivatives.

  • Reduction:

      Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.

      Conditions: Reduction reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.

      Products: Reduction of the aldehyde group results in the formation of the corresponding alcohol, 4-[(E)-2-Phenylethenyl]benzyl alcohol.

  • Substitution:

      Reagents: Halogenating agents like bromine or chlorine.

      Conditions: Substitution reactions can be carried out under mild conditions, often in the presence of a catalyst.

      Products: Halogenation of the aromatic ring can yield various substituted derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: 4-[(E)-2-Phenylethenyl]benzaldehyde is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

    Biochemical Studies: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Medicine:

    Drug Development: It serves as a precursor in the synthesis of potential therapeutic agents, particularly those targeting specific biochemical pathways.

Industry:

    Fragrance and Flavor Industry: Due to its aromatic properties, it is used in the formulation of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of 4-[(E)-2-Phenylethenyl]benzaldehyde involves its interaction with various molecular targets, primarily through its aldehyde group. The compound can form Schiff bases with amines, which are important intermediates in many biochemical reactions. Additionally, its ability to undergo oxidation and reduction reactions makes it a versatile compound in metabolic pathways.

Comparison with Similar Compounds

    Benzaldehyde: The simplest aromatic aldehyde, used widely in organic synthesis.

    Cinnamaldehyde: Contains a similar ethenyl group but with a different substitution pattern.

    4-Methoxybenzaldehyde: Similar structure with a methoxy group instead of the ethenyl group.

Uniqueness: 4-[(E)-2-Phenylethenyl]benzaldehyde is unique due to its specific structural configuration, which imparts distinct reactivity and properties compared to other aromatic aldehydes. Its ability to participate in a variety of chemical reactions makes it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C15H12O

Molecular Weight

208.25 g/mol

IUPAC Name

4-(2-phenylethenyl)benzaldehyde

InChI

InChI=1S/C15H12O/c16-12-15-10-8-14(9-11-15)7-6-13-4-2-1-3-5-13/h1-12H

InChI Key

CLXSBHRRZNBTRT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The procedure described in Example 1 is followed, except that 8.43 g (0.05 mol) of 4-formylbenzoyl chloride, 6.5 g (0.0625 mol) of styrene, 17.5 g (0.05 mol) of tri-n-octylamine, 100 ml of dioxane as the solvent and 0.287 g (0.0005 mol) of bis-(dibenzylideneacetone)-palladium(O) are used. After a reaction time of 2 hours at 120° C., 5.8 g (0.0279 mol) of 4-formylstilbene, corresponding to a yield of 56% of theory, are obtained as yellowish crystals; melting point 112°-113° C.
Quantity
8.43 g
Type
reactant
Reaction Step One
Quantity
6.5 g
Type
reactant
Reaction Step Two
Quantity
17.5 g
Type
reactant
Reaction Step Three
[Compound]
Name
bis-(dibenzylideneacetone)-palladium(O)
Quantity
0.287 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five
Yield
56%

Synthesis routes and methods II

Procedure details

The procedure described in Example 26 is repeated, but using 4.63 g (25 mmols) of 4-bromobenzaldehyde and 3.16 ml (27.5 mmols) of styrene. After a reaction time of 4 hours at 130° C., 3.74 g (18.0 mmols) of 4-formylstilbene are obtained, corresponding to a yield of 72% of theory (conversion figure 7200; Pd content 0.01 mol %).
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
4.63 g
Type
reactant
Reaction Step Two
Quantity
3.16 mL
Type
reactant
Reaction Step Three
Yield
72%

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